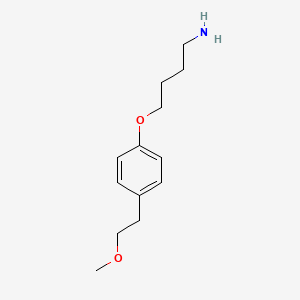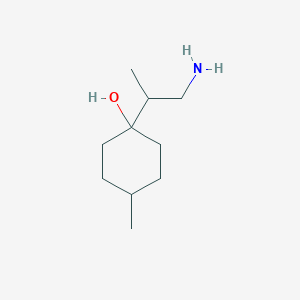
1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorine atom, and a methylpropan-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-fluoro-2-methylpropan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced production time. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The presence of the chlorophenyl group allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-methylpropan-2-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)-1-methylpropan-2-amine: Contains a fluorine atom on the phenyl ring, leading to variations in biological activity.
1-(4-Chlorophenyl)-1-fluoroethanamine: Shorter carbon chain, affecting its pharmacokinetics and dynamics.
Uniqueness: 1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine is unique due to the presence of both a chlorophenyl group and a fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-fluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,13H2,1-2H3 |
InChI-Schlüssel |
ZSPYCTOZBRZBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







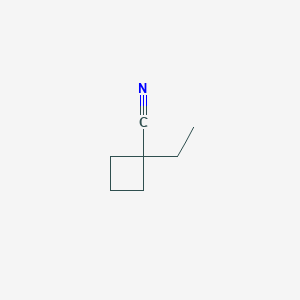
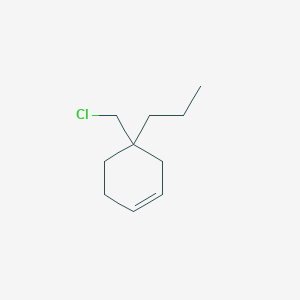
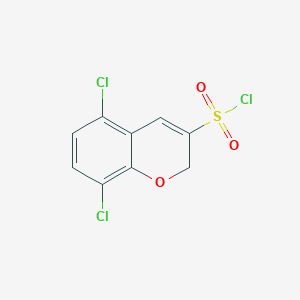
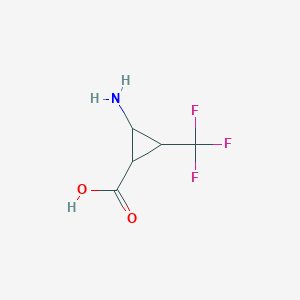
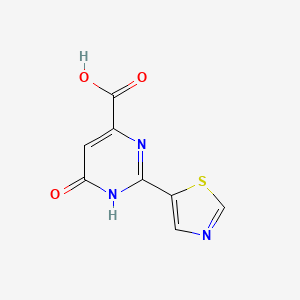

![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
